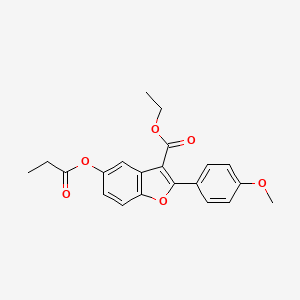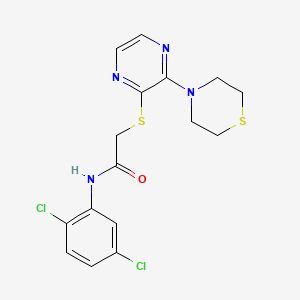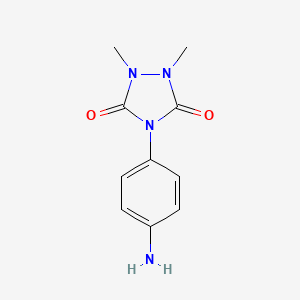![molecular formula C13H10ClF3N2O2 B2530303 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile CAS No. 1825634-32-9](/img/structure/B2530303.png)
4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile, also known as CTMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTMC is a heterocyclic compound that contains a morpholine ring, a benzoyl group, and a cyano group.
作用机制
The mechanism of action of 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile in lab experiments is its versatility as an intermediate for the synthesis of various heterocyclic compounds. This compound is also relatively easy to synthesize and purify. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile. One area of research is the development of this compound-based fluorescent probes for biological imaging. Another area of research is the synthesis of this compound derivatives with improved anticancer activity and reduced toxicity. Additionally, the use of this compound as a building block for the synthesis of functional materials, such as molecular wires and sensors, is an area of ongoing research.
In conclusion, this compound is a versatile compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound and its derivatives may lead to the development of new therapies for cancer and other diseases, as well as new materials with unique properties.
合成方法
The synthesis of 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile involves the reaction of 4-chloro-2-trifluoromethylbenzoic acid with morpholine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide intermediate. The amide intermediate is then treated with sodium cyanide to yield this compound. The overall reaction scheme is shown below:
科学研究应用
4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe in biological imaging.
In material science, this compound has been used as a building block for the synthesis of functional materials, such as molecular wires and sensors. In organic synthesis, this compound has been used as a versatile intermediate for the synthesis of various heterocyclic compounds.
属性
IUPAC Name |
4-[4-chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2/c14-8-1-2-10(11(5-8)13(15,16)17)12(20)19-3-4-21-7-9(19)6-18/h1-2,5,9H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSOZCHVVQYLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=C(C=C(C=C2)Cl)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530222.png)

![ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530227.png)



![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)
![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)

![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2530241.png)
